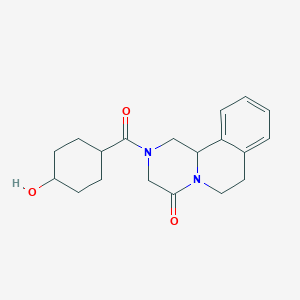

trans-Hydroxy Praziquantel

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chiral synthesis of trans-4-hydroxy Praziquantel

An In-depth Technical Guide to the Chiral Synthesis of trans-4-hydroxy Praziquantel

Executive Summary

Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Administered as a racemic mixture, its therapeutic efficacy resides almost exclusively in the (R)-enantiomer.[3][4] Following administration, (R)-PZQ is rapidly metabolized in humans by cytochrome P450 enzymes, primarily to its major metabolite, (R)-trans-4-hydroxy Praziquantel.[3][5][6] The stereoselective synthesis of this specific metabolite is of paramount importance for a range of applications, including its use as a reference standard in pharmacokinetic and metabolic studies, for definitive bioactivity assessment, and as a tool for understanding drug disposition.[5][7][8]

This guide provides a comprehensive overview of the synthetic challenges and strategic approaches for the enantioselective and diastereoselective synthesis of trans-4-hydroxy Praziquantel. We will dissect the core chemical principles, explain the causality behind strategic decisions in synthetic route design, and provide actionable protocols grounded in authoritative literature.

The Stereochemical Challenge: A Tale of Two Chiral Centers

The synthesis of (R)-trans-4-hydroxy Praziquantel is a significant stereochemical challenge, requiring precise control over two distinct chiral centers:

-

C11b of the Isoquinoline Core: This center, inherent to the praziquantel scaffold, must possess the (R) absolute configuration, which is responsible for the drug's anthelmintic activity.

-

C4' of the Cyclohexane Ring: A hydroxyl group must be introduced at the C4 position of the N-acyl cyclohexane ring. This installation must be diastereoselective, yielding the trans isomer relative to the hydrogen at C1', and enantioselective to match the metabolite formed in vivo.

Achieving this dual control necessitates a sophisticated synthetic strategy that either meticulously builds the molecule from chiral precursors or employs powerful asymmetric catalytic methods.

Strategic Blueprints for Chiral Synthesis

Two principal strategies dominate the logical approach to constructing this complex target. Each pathway offers a unique set of advantages and challenges related to efficiency, scalability, and stereocontrol.

Strategy A: The "Post-Hydroxylation" Approach

This linear strategy involves the initial synthesis of enantiomerically pure (R)-Praziquantel, followed by the challenging introduction of the hydroxyl group onto the cyclohexane ring.

Workflow: Strategy A

Caption: Linear synthesis via asymmetric synthesis of (R)-PZQ followed by hydroxylation.

2.1. Securing the Enantiopure (R)-Praziquantel Core

The cornerstone of this strategy is the efficient production of (R)-PZQ. Historically, classical resolution of a key amine intermediate using chiral acids like tartaric acid was common.[9][10] However, modern asymmetric synthesis offers a more elegant and direct route.

The Noyori asymmetric transfer hydrogenation stands out as a field-proven method.[10][11] This reaction utilizes a prochiral 3,4-dihydroisoquinoline imine and reduces it with exceptional enantioselectivity using a chiral ruthenium catalyst.[12][13]

Catalytic Cycle: Asymmetric Transfer Hydrogenation

Caption: Noyori-type asymmetric transfer hydrogenation for chiral amine synthesis.

2.2. The Hydroxylation Hurdle

Direct, stereoselective chemical hydroxylation of an unactivated C-H bond on the cyclohexane ring of (R)-PZQ is notoriously difficult, often resulting in a mixture of isomers with low yields. Therefore, biocatalysis presents the most viable solution. Specific strains of fungi or bacteria, or isolated cytochrome P450 enzymes, can perform this transformation with remarkable regio- and stereoselectivity, perfectly mimicking the metabolic pathway. This remains an area of active research to identify and optimize microbial strains for preparative-scale synthesis.

Strategy B: The Convergent "Pre-Hydroxylation" Approach

This more robust and controllable strategy involves preparing a chiral, pre-hydroxylated cyclohexane building block and coupling it with the chiral isoquinoline core. This approach compartmentalizes the stereochemical challenges, allowing for independent optimization of each fragment's synthesis.

Workflow: Strategy B

Caption: Convergent synthesis using two pre-synthesized chiral fragments.

2.3. Synthesis of Key Fragments

-

Fragment 1: (R)-1-aminomethyl-tetrahydroisoquinoline. This is the same chiral amine intermediate from Strategy A, prepared via asymmetric transfer hydrogenation for optimal enantiomeric purity.[13]

-

Fragment 2: Activated trans-4-hydroxycyclohexanecarboxylic acid. This fragment can be synthesized from cyclohexene derivatives using powerful asymmetric reactions like the Sharpless Asymmetric Dihydroxylation to install the two hydroxyl groups syn. Subsequent steps would involve selective protection, oxidation, and activation (e.g., conversion to an acyl chloride) to prepare it for coupling. The hydroxyl group must be protected (e.g., as a silyl ether) to prevent interference in subsequent reactions.

2.4. Assembly and Final Steps

The two fragments are joined via a standard amide bond formation. The resulting intermediate is then subjected to a final ring-closing reaction to form the pyrazinone ring, followed by removal of the hydroxyl protecting group to yield the target molecule.

Quantitative Data Summary

The choice of synthetic route is often guided by efficiency and stereochemical outcome. The following table summarizes representative data for key transformations discussed.

| Strategy Component | Key Reaction | Catalyst / Reagent | Yield (%) | Stereoselectivity (ee/dr) | Reference |

| (R)-PZQ Core Synthesis | Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN-Ru(II) | ~56% (3 steps) | 98% ee (after crystallization) | Roszkowski, P., et al. (2006)[10] |

| (R)-PZQ Core Synthesis | Chiral Resolution | Dibenzoyl-L-tartaric acid | Good | >99% ee | Todd, M. H., et al. (2012)[10] |

| Hydroxylation | Biocatalysis | Fungal/Bacterial Strains | Variable | High (strain dependent) | N/A |

| Fragment Coupling | Amide Bond Formation | EDC, HOBt or Acyl Chloride | 80-95% | N/A | Standard Protocol |

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the convergent synthesis pathway (Strategy B), which offers superior control.

Protocol 1: Synthesis of (R)-1-aminomethyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the asymmetric transfer hydrogenation methodology.[10][13]

Materials:

-

6,7-Dimethoxy-3,4-dihydroisoquinoline (Imine precursor)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid/triethylamine azeotrope (5:2 mixture)

-

Acetonitrile (anhydrous)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the 3,4-dihydroisoquinoline precursor (1.0 eq) in anhydrous acetonitrile, add the Ru-catalyst (0.01 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add the formic acid/triethylamine azeotrope (5.0 eq) dropwise at room temperature.

-

Stir the reaction at 28 °C for 24 hours under an argon atmosphere.

-

Upon completion (monitored by TLC/LC-MS), quench the reaction with a saturated solution of NaHCO₃.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the title amine.

-

Determine enantiomeric excess via chiral HPLC analysis. A single crystallization from an appropriate solvent system can be used to enhance ee to >99%.

Protocol 2: Coupling, Cyclization, and Deprotection

Materials:

-

(R)-1-aminomethyl-1,2,3,4-tetrahydroisoquinoline (from Protocol 1)

-

trans-4-(tert-butyldimethylsilyloxy)cyclohexanecarbonyl chloride (Fragment 2)

-

Triethylamine (Et₃N)

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM), Tetrahydrofuran (THF)

Procedure:

-

Amide Coupling: Dissolve the chiral amine (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM. Cool to 0 °C. Add a solution of the acyl chloride (Fragment 2, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the coupled amide.

-

N-Acylation: Dissolve the amide from the previous step in DCM and cool to 0 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.2 eq). Stir for 2 hours at 0 °C. Perform an aqueous workup as described above to isolate the N-chloroacetylated intermediate.

-

Cyclization: Dissolve the intermediate in acetone and add powdered K₂CO₃ (3.0 eq). Reflux the mixture for 8 hours. Filter off the inorganic salts and concentrate the filtrate. Purify by column chromatography to obtain the protected (R)-trans-4-hydroxy Praziquantel.

-

Deprotection: Dissolve the protected compound in THF. Add TBAF (1.0 M solution in THF, 1.5 eq) and stir at room temperature for 3 hours. Quench with water and extract with ethyl acetate. Purify by flash chromatography to yield the final product, (R)-trans-4-hydroxy Praziquantel. Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm structure and purity.

Conclusion and Future Outlook

The is a challenging yet achievable goal that is critical for advancing the study of this essential drug. While the convergent approach (Strategy B) utilizing an asymmetric catalytic step offers the most robust and controllable pathway at the laboratory scale, future developments will likely focus on optimizing biocatalytic methods (Strategy A). The discovery and engineering of enzymes capable of performing the hydroxylation step on (R)-Praziquantel with high efficiency and selectivity could provide a more streamlined and environmentally benign route for large-scale production. Continued innovation in asymmetric catalysis and biocatalysis will be the key drivers in making this vital metabolite readily accessible to the scientific community.

References

-

Olliaro, P., et al. (2017). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 61(4), e02146-16. Available at: [Link]

-

Patil, N. T., & Shinde, V. S. (2018). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica, 10(4), 136-145. Available at: [Link]

-

Wang, Z., et al. (2020). Two approaches for the synthesis of levo-praziquantel. Organic & Biomolecular Chemistry, 18(3), 459-463. Available at: [Link]

-

Wikipedia contributors. (2024). Praziquantel. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Vale, N., et al. (2017). Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance. Antimicrobial Agents and Chemotherapy, 61(5), e02582-16. Available at: [Link]

-

Sayed, A. M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5221. Available at: [Link]

-

Roszkowski, P., et al. (2006). Enantioselective synthesis of (R)-(-)-praziquantel via asymmetric transfer hydrogenation of an imine. Tetrahedron: Asymmetry, 17(9), 1415-1419. (Link not directly available, referenced in multiple sources[10][11])

-

Wang, J., et al. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(12), 14656-14671. Available at: [Link]

-

Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. Available at: [Link]

-

Keiser, J. (2015). The challenges of developing new drugs for schistosomiasis. Expert Opinion on Drug Discovery, 10(10), 1089-1097. (Referenced in context, similar content in[2] from Oxford Academic)

-

ResearchGate. (2006). Enantioselective synthesis of ( R)-(−)-praziquantel (PZQ). Request PDF. Available at: [Link]

-

Liu, Y., et al. (2023). Stereoselective Pharmacokinetics and Residue Depletion of Praziquantel and Its Metabolites, 4-Hydroxypraziquantel Enantiomers, in Swine. Journal of Agricultural and Food Chemistry, 71(32), 11895-11905. Available at: [Link]

-

He, J., et al. (2025). LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics. Biomedical Chromatography, e6082. Available at: [Link]

-

Czarnocki, Z., et al. (2005). ENANTIOSELECTIVE SYNTHESIS OF (S)-(+) PRAZIQUANTEL (PZQ). OSTI.GOV. Available at: [Link]

-

Lopes, L. A., et al. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Journal of Chromatography B, 877(27), 3083-3088. Available at: [Link]

-

Kovac, J., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. PLoS Neglected Tropical Diseases, 10(5), e0004700. Available at: [Link]

-

Semantic Scholar. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R- trans-4-OH-PZQ in Plasma, Blood. Available at: [Link]

- Roszkowski, P., et al. (2006). Enantioselective synthesis of (R)-(−)-praziquantel (PZQ). Tetrahedron Letters, 47(31), 5575-5578. (Referenced in OUCI, specific link not available)

-

Kovac, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. Available at: [Link]

Sources

- 1. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two approaches for the synthesis of levo-praziquantel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

An In-Depth Technical Guide to the Chemical Stability and Solubility of trans-Hydroxy Praziquantel

This guide provides a comprehensive technical overview of the chemical stability and solubility of trans-Hydroxy Praziquantel (trans-4-OH-PZQ), the principal human metabolite of the broad-spectrum anthelmintic drug, Praziquantel (PZQ). Understanding the physicochemical properties of this major metabolite is critical for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and formulation science. This document synthesizes current knowledge, provides field-proven insights, and outlines robust experimental protocols for the accurate characterization of this crucial molecule.

Introduction: The Significance of trans-Hydroxy Praziquantel

Praziquantel is the cornerstone of treatment for schistosomiasis and other parasitic worm infections.[1][2] Administered as a racemate, its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[2][3] Following oral administration, PZQ undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form hydroxylated derivatives.[1][4] Among these, trans-4-hydroxy-praziquantel is a major metabolite found in systemic circulation.[3][5] While considered to have minor direct anthelmintic activity compared to its parent compound, its significant presence in plasma necessitates a thorough understanding of its chemical behavior.[5][6] The stability and solubility of trans-4-OH-PZQ directly impact its pharmacokinetic profile, potential for bioaccumulation, and toxicological assessment.

Chemical Stability Profile

Direct, comprehensive stability studies on isolated trans-4-OH-PZQ are not extensively reported in publicly available literature. However, by leveraging the extensive data on the parent compound, Praziquantel, and considering the chemical modification (the addition of a hydroxyl group), we can infer a likely stability profile and design a robust testing strategy.

Inferred Stability Based on Praziquantel

Forced degradation studies on Praziquantel have revealed its susceptibility to certain conditions:

-

Photostability: Praziquantel is known to be photolabile when exposed to direct sunlight in aqueous media, with potential for around 50% degradation over several months.[7] Solid PZQ, however, demonstrates greater photostability.[7] The introduction of a hydroxyl group in trans-4-OH-PZQ is unlikely to mitigate this photosensitivity and may potentially introduce new photochemical degradation pathways.

-

Thermal Stability: Solid Praziquantel is generally stable at high temperatures.[7] Conversely, in aqueous solutions, it is thermo-labile.[7] It is anticipated that trans-4-OH-PZQ will exhibit similar behavior.

-

pH-Dependent Stability: While specific data on the metabolite is scarce, the stability of related pharmaceutical compounds can be pH-dependent. The stability of PZQ itself in various aqueous media has been a subject of study, with some findings indicating changes in degradation rates in the presence of different excipients.[7]

Causality Behind Experimental Choices for Stability Assessment

A forced degradation study is essential to identify the intrinsic stability of trans-4-OH-PZQ and to develop stability-indicating analytical methods. The choice of stress conditions is based on ICH guidelines and an understanding of the molecule's chemical structure. The hydroxyl group on the cyclohexane ring of trans-4-OH-PZQ may influence its susceptibility to oxidation and other degradation pathways compared to the parent molecule.

The following diagram illustrates a typical workflow for a forced degradation study, a critical experiment for assessing chemical stability.

Caption: Workflow for a forced degradation study of trans-4-OH-PZQ.

Experimental Protocol: Forced Degradation Study

Objective: To determine the intrinsic stability of trans-4-OH-PZQ under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of trans-4-OH-PZQ in methanol.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

-

Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

-

Solid State: Store the solid compound at 60°C.

-

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sampling and Analysis: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. For acid and alkaline samples, neutralize immediately. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Solubility Profile

The solubility of a drug metabolite is a key determinant of its absorption, distribution, and excretion. Praziquantel is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[8] The introduction of a hydroxyl group to form trans-4-OH-PZQ is expected to increase its polarity and, consequently, its aqueous solubility compared to the parent drug.

Known Solubility of Praziquantel

The aqueous solubility of Praziquantel is reported to be low.[8] Studies have shown its solubility in various media, which serves as a baseline for comparison. For instance, the solubility in simulated gastric and intestinal fluids without surfactants is in the range of 280-300 µg/mL.[9] The addition of surfactants like sodium lauryl sulfate (SLS) significantly increases its solubility.[9][10]

| Medium | Reported Solubility of Praziquantel (µg/mL) | Reference |

| 0.1 M HCl | 297 ± 6 | [9] |

| Phosphate Buffer (pH 6.8) | 282 ± 149 | [9] |

| 0.1 M HCl with 2 mg/mL SLS | >750 | [9] |

| Phosphate Buffer (pH 7.4) | 70.0 ± 2.0 | [10] |

| 0.2% SLS in Water | 370.29 | [10] |

Expected Solubility of trans-Hydroxy Praziquantel

The presence of the hydroxyl group in trans-4-OH-PZQ provides a hydrogen bond donor, which should enhance its interaction with polar solvents like water. Therefore, it is hypothesized that the aqueous solubility of trans-4-OH-PZQ will be significantly higher than that of Praziquantel across a range of physiological pH values.

The following diagram outlines the logical relationship between the structures of PZQ and trans-4-OH-PZQ and their expected solubility.

Caption: Structural modification and its expected impact on solubility.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of trans-4-OH-PZQ in various physiologically relevant media.

Methodology:

-

Media Preparation: Prepare the following aqueous media:

-

0.1 M HCl (pH ~1.2)

-

Phosphate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

Phosphate buffered saline (PBS, pH 7.4)

-

-

Shake-Flask Method:

-

Add an excess amount of solid trans-4-OH-PZQ to vials containing each of the prepared media.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Periodically sample the supernatant, ensuring that undissolved solids are not transferred.

-

-

Sample Analysis:

-

Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF).

-

Dilute the filtrate as necessary with the mobile phase.

-

Quantify the concentration of dissolved trans-4-OH-PZQ using a validated HPLC-UV method.

-

-

Data Reporting: Report the solubility in mg/mL or µg/mL as the mean of at least three replicate experiments.

Conclusion and Future Directions

While trans-Hydroxy Praziquantel is recognized as the major metabolite of Praziquantel, a comprehensive public dataset of its chemical stability and solubility is lacking. Based on the structure-activity relationship with the parent compound, it is predicted that trans-4-OH-PZQ will exhibit increased aqueous solubility due to its enhanced polarity. Its stability profile is likely to share some characteristics with Praziquantel, such as photosensitivity, but may also present unique degradation pathways due to the presence of the hydroxyl group.

The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of trans-4-OH-PZQ. The data generated from these studies are indispensable for constructing accurate pharmacokinetic models, conducting reliable toxicological assessments, and developing a deeper understanding of the overall disposition of Praziquantel in vivo. Further research is warranted to fully elucidate the physicochemical properties of this significant metabolite.

References

- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0008649]

- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. MDPI. [URL: https://www.mdpi.com/2073-4352/12/11/1792]

- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7518612/]

- Solubility Properties of Racemic Praziquantel and Its Enantiomers. ResearchGate. [URL: https://www.researchgate.net/publication/13600612_Solubility_Properties_of_Racemic_Praziquantel_and_Its_Enantiomers]

- Photo-thermal stability of praziquantel. ResearchGate. [URL: https://www.researchgate.net/publication/282163994_Photo-thermal_stability_of_praziquantel]

- Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. MDPI. [URL: https://www.mdpi.com/1999-4923/14/11/2471]

- Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151000/]

- (PDF) Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method. ResearchGate. [URL: https://www.researchgate.

- Revisiting the Dissolution of Praziquantel in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608401/]

- In Life Behavior of Praziquantel and Relationship Between Drug Exposure and Effect. ResearchGate. [URL: https://www.researchgate.net/publication/374668612_In_Life_Behavior_of_Praziquantel_and_Relationship_Between_Drug_Exposure_and_Effect]

- Solubility of praziquantel in different dissolution media. Errors are... ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-praziquantel-in-different-dissolution-media-Errors-are-standard_tbl1_364661005]

- Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9699295/]

- Praziquantel - PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/20508.pdf]

- Praziquantel Impurities. BOC Sciences. [URL: https://www.bocsci.com/praziquantel-and-impurities.html]

- Physicochemical properties of praziquantel. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-properties-of-praziquantel_tbl1_349514749]

- Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4859505/]

- Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS. [URL: https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0008649]

- Solubility properties of racemic praziquantel and its enantiomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13600612/]

- Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]

- In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28764732/]

Sources

- 1. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Formation of Racemic Praziquantel Hemihydrate with Improved Biopharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the Dissolution of Praziquantel in Biorelevant Media and the Impact of Digestion of Milk on Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

trans-Hydroxy Praziquantel mechanism of action on schistosome ion channels

An In-Depth Technical Guide on the Mechanism of Action of trans-Hydroxy Praziquantel on Schistosome Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered as a racemic mixture, its therapeutic efficacy is primarily attributed to the (R)-enantiomer. Following administration, praziquantel undergoes extensive first-pass metabolism in the host, predominantly mediated by cytochrome P450 enzymes (CYP3A4, 1A2, and 2C19), leading to the formation of several hydroxylated metabolites.[1] In humans, the principal metabolite is trans-4-hydroxy-praziquantel.[1] This technical guide provides a comprehensive analysis of the mechanism of action of this major metabolite on schistosome ion channels, synthesizing current research to inform future drug development and parasitology research.

The Primary Target of Praziquantel: The TRPM_PZQ Ion Channel

To comprehend the role of its metabolite, it is first essential to understand the mechanism of the parent compound. The anthelmintic properties of praziquantel are primarily mediated through its interaction with a specific ion channel in the parasite.

Discovery and Characterization of TRPM_PZQ

Recent breakthroughs have identified a schistosome transient receptor potential (TRP) channel, designated TRPM_PZQ, as the primary molecular target of (R)-praziquantel.[2][3] This channel, a member of the melastatin subfamily of TRP channels, is a Ca2+-permeable, non-selective cation channel.[2][4] Electrophysiological studies have demonstrated that praziquantel activates this channel, leading to a sustained influx of cations.[2][5]

Downstream Effects of TRPM_PZQ Activation

The activation of TRPM_PZQ by (R)-praziquantel triggers a cascade of physiological events in the schistosome, culminating in its clearance from the host:

-

Calcium Influx and Muscle Paralysis: The opening of the TRPM_PZQ channel leads to a rapid and sustained influx of Ca2+ into schistosome cells. This surge in intracellular calcium induces a spastic paralysis of the parasite's musculature.[5]

-

Tegumental Disruption: Praziquantel also causes significant damage to the schistosome's outer layer, the tegument. This disruption is characterized by vacuolization and blebbing, rendering the parasite susceptible to host immune attack.[6]

The following diagram illustrates the established mechanism of action for (R)-praziquantel.

Caption: Mechanism of (R)-Praziquantel action on schistosomes.

Metabolism of Praziquantel to trans-4-Hydroxy Praziquantel

Praziquantel is rapidly absorbed and extensively metabolized by the host's liver.[7] The primary metabolic pathway involves hydroxylation, with the (R)-enantiomer being metabolized at a faster rate than the (S)-enantiomer.[1] In humans, this results in the formation of trans-4-hydroxy-praziquantel as the major metabolite.[1]

Activity of trans-4-Hydroxy Praziquantel on Schistosomes

A critical question for understanding the overall pharmacology of praziquantel is the biological activity of its metabolites. In vitro and in vivo studies have consistently demonstrated that the hydroxylated metabolites of praziquantel possess significantly lower antischistosomal activity compared to the parent (R)-enantiomer.

In Vitro Efficacy

In vitro assays measuring the 50% inhibitory concentration (IC50) against adult Schistosoma mansoni and Schistosoma haematobium have provided quantitative evidence for the reduced potency of the metabolites.

| Compound | Species | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h | Reference |

| (R)-Praziquantel | S. mansoni | 0.04 | 0.02 | [1] |

| (S)-Praziquantel | S. mansoni | - | 5.85 | [1] |

| (R)-trans-4-OH-PZQ | S. mansoni | - | 4.08 | [1] |

| (S)-trans-4-OH-PZQ | S. mansoni | Not active at 100 µg/mL | Not active at 100 µg/mL | [1] |

| (R)-Praziquantel | S. haematobium | 0.007 | 0.01 | [8][9] |

| (S)-Praziquantel | S. haematobium | 3.51 | 3.40 | [8][9] |

| trans-4-OH-PZQ (racemic) | S. haematobium | 1.47 | 1.47 | [8][9] |

These data clearly indicate that the hydroxylation of praziquantel at the 4-position dramatically reduces its schistosomicidal activity.

Interaction of trans-4-Hydroxy Praziquantel with Schistosome Ion Channels

The markedly reduced in vitro activity of trans-4-hydroxy-praziquantel strongly suggests that it is a very weak or inactive agonist of the TRPM_PZQ channel. The addition of a hydroxyl group to the praziquantel molecule likely alters its stereochemistry and binding affinity for the channel's active site.

The following diagram illustrates the proposed minimal interaction of trans-4-hydroxy-praziquantel with the schistosome TRPM_PZQ ion channel.

Caption: Proposed minimal action of trans-4-Hydroxy Praziquantel.

Experimental Methodologies

In Vitro Schistosomicidal Activity Assay

This protocol outlines a standard method for determining the IC50 of compounds against adult schistosomes.

-

Parasite Preparation: Adult Schistosoma mansoni are recovered from infected mice by portal perfusion.

-

Drug Preparation: The test compounds (PZQ, metabolites) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in culture medium.

-

Incubation: Adult worms are placed in 24-well plates containing the different drug concentrations. A control group with DMSO alone is included.

-

Microscopic Evaluation: Worm motility and viability are scored at various time points (e.g., 4, 24, 48, and 72 hours) using a stereomicroscope.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of dead or severely damaged worms against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Electrophysiological Analysis of TRPM_PZQ Activity

This conceptual protocol describes how to directly measure the effect of a compound on the TRPM_PZQ channel using a heterologous expression system.

-

Heterologous Expression: The gene encoding the schistosome TRPM_PZQ channel is cloned into an expression vector and transfected into a suitable cell line (e.g., HEK293 cells).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Compound Application: The test compound (e.g., trans-4-hydroxy-praziquantel) is applied to the cells via a perfusion system.

-

Current Measurement: Changes in the whole-cell current are measured in response to the compound application. (R)-praziquantel is used as a positive control to confirm channel expression and functionality.

-

Data Analysis: The magnitude of the current elicited by the test compound is compared to that of the positive control to determine its relative efficacy as a channel agonist.

Conclusion and Implications

The available evidence strongly indicates that the antischistosomal activity of praziquantel is predominantly exerted by the parent compound, (R)-praziquantel, through the activation of the schistosome TRPM_PZQ ion channel. The major human metabolite, trans-4-hydroxy-praziquantel, exhibits significantly reduced in vitro activity and therefore is considered to contribute minimally to the overall therapeutic effect.

These findings have several important implications for future research and drug development:

-

Focus on the Parent Compound: Drug development efforts should continue to focus on optimizing the properties of praziquantel itself or on discovering new molecules that target the TRPM_PZQ channel with high affinity and specificity.

-

Metabolic Stability: The rapid metabolism of praziquantel is a key pharmacokinetic limitation. Strategies to improve its metabolic stability, such as the development of analogs that are less susceptible to hydroxylation, could lead to improved efficacy and potentially lower required doses.

-

Target-Based Drug Discovery: The identification of TRPM_PZQ as the primary target of praziquantel opens up new avenues for rational, target-based drug discovery for schistosomiasis.

References

-

Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. (n.d.). Retrieved from [Link]

-

Ouf, F. A., et al. (2016). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 60(8), 4584–4591. [Link]

-

Meister, I., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLOS Neglected Tropical Diseases, 11(9), e0005943. [Link]

-

Al-kuraishy, H. M., et al. (2020). Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model. Acta Tropica, 209, 105553. [Link]

-

Mutapi, F., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLOS Neglected Tropical Diseases, 14(9), e0008648. [Link]

-

Kovacs, J., et al. (2016). Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. Antimicrobial Agents and Chemotherapy, 60(8), 4584–4591. [Link]

-

Chulkov, E. G., et al. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2, 1285177. [Link]

-

Chulkov, E. G., et al. (2023). Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel. International Journal for Parasitology, 53(8), 415-425. [Link]

-

Park, S. K., & Marchant, J. S. (2024). Progress interrogating TRPMPZQ as the target of praziquantel. Trends in Parasitology, 40(2), 101-111. [Link]

-

Pica-Mattoccia, L., & Cioli, D. (1985). Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo. The Journal of Parasitology, 71(3), 323-328. [Link]

-

Chulkov, E. G., et al. (2023). Praziquantel activates a native cation current in Schistosoma mansoni. Frontiers in Parasitology, 2. [Link]

-

Praziquantel. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365. [Link]

-

Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10, 365. [Link]

-

Chulkov, E. G., et al. (2023). Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel. International Journal for Parasitology, 53(8), 415-425. [Link]

-

Leutner, A., et al. (2021). Genetic analysis of praziquantel response in schistosome parasites implicates a Transient Receptor Potential channel. Science Translational Medicine, 13(625), eabj5832. [Link]

-

Park, S. K., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. bioRxiv. [Link]

-

Park, S. K., et al. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel. bioRxiv. [Link]

-

Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. ResearchGate. [Link]

-

Park, S. K., et al. (2021). Mechanism of praziquantel action at a parasitic flatworm ion channel. Science Translational Medicine, 13(625), eabj5832. [Link]

-

Kovač, J., et al. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Folia. [Link]

-

Park, S. K., et al. (2019). The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel. The Journal of Biological Chemistry, 294(49), 18873-18880. [Link]

Sources

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 3. Genetic analysis of praziquantel response in schistosome parasites implicates a Transient Receptor Potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological characterization of a schistosome transient receptor potential channel activated by praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Praziquantel activates a native cation current in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Praziquantel - Wikipedia [en.wikipedia.org]

- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Pharmacology of trans-4-Hydroxy Praziquantel

Abstract

Praziquantel (PZQ) remains the cornerstone of global public health campaigns against schistosomiasis, a parasitic disease affecting hundreds of millions. Administered as a racemic mixture, PZQ undergoes rapid and extensive first-pass metabolism in humans, primarily driven by cytochrome P450 enzymes. The principal human metabolite is trans-4-hydroxy praziquantel (trans-4-OH-PZQ), a molecule whose pharmacological contribution has been a subject of considerable scientific inquiry. This technical guide provides a comprehensive analysis of the molecular pharmacology of trans-4-OH-PZQ, synthesizing current knowledge for researchers, scientists, and drug development professionals. We delve into its metabolic generation, pharmacokinetic profile, core molecular mechanisms, and the experimental methodologies essential for its study. By juxtaposing the properties of the metabolite with its parent compound, this guide clarifies its role and outlines future research imperatives in the quest for improved schistosomiasis therapies.

Introduction: The Central Role of Praziquantel and the Question of its Metabolism

For over four decades, praziquantel (PZQ) has been the drug of choice for treating schistosomiasis, a debilitating disease caused by parasitic flatworms of the genus Schistosoma.[1][2] Administered orally as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is primarily attributed to the (R)-PZQ isomer.[1][3][4][5] This enantiomer is known to induce a rapid influx of calcium ions (Ca²⁺) into the parasite, causing spastic muscle paralysis, tegumental damage, and eventual death.[6][7][8][9]

However, the parent drug is characterized by a short plasma half-life (0.8 to 1.5 hours) due to extensive first-pass metabolism in the liver.[6] This rapid conversion leads to significantly higher and more sustained plasma concentrations of its metabolites compared to the parent drug.[1][10] In humans, the major metabolite formed from the active (R)-PZQ is (R)-trans-4-hydroxy praziquantel, generated via hydroxylation by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][6][11][12] Given that the concentration of trans-4-OH-PZQ can be over 170 times greater than that of (R)-PZQ in plasma, its potential contribution to the overall anthelmintic effect is a critical area of pharmacological investigation.[11] This guide provides a detailed examination of the molecular properties and actions of this key metabolite.

Biogenesis and Pharmacokinetics of trans-4-Hydroxy Praziquantel

The metabolic journey from PZQ to trans-4-OH-PZQ is a defining feature of its pharmacology. Following oral administration, PZQ is absorbed from the gastrointestinal tract and transported to the liver, where it undergoes enantioselective metabolism.[12] The (R)-PZQ enantiomer is preferentially metabolized by CYP3A4 to its primary hydroxylated derivatives, (R)-cis-4-OH-PZQ and (R)-trans-4-OH-PZQ, with the trans- form being the predominant metabolite in humans.[1]

Caption: Proposed mechanism of PZQ action and the reduced effect of its metabolite.

Methodologies for Elucidating Molecular Pharmacology

Evaluating the bioactivity of PZQ and its metabolites requires robust and reproducible experimental systems. In vitro assays using adult schistosomes are the gold standard for direct assessment of anthelmintic effects.

Experimental Protocol: In Vitro Adult Schistosome Motility and Viability Assay

This protocol provides a framework for quantitatively assessing the effect of compounds on adult Schistosoma mansoni.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound based on worm motility and survival over 72 hours.

Materials:

-

Adult S. mansoni worms (4-6 weeks post-infection)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

24-well culture plates

-

Test compounds (e.g., (R)-PZQ, (S)-PZQ, (R)-trans-4-OH-PZQ) dissolved in DMSO

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of test compounds in RPMI medium. The final DMSO concentration should not exceed 1%. Prepare a vehicle control (medium with DMSO) and a positive control (e.g., 1 µM (R)-PZQ).

-

Worm Plating: Carefully transfer 4-6 adult worms (mixed sexes) into each well of a 24-well plate containing 2 mL of the appropriate compound dilution or control medium. [1]3. Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere. [13]4. Microscopic Evaluation: At predefined time points (e.g., 4, 24, 48, 72 hours), evaluate the worms using an inverted microscope. [1]Score the motility and viability based on a standardized scale:

-

3: Normal activity, no tegumental alteration.

-

2: Reduced motility, minor tegumental changes.

-

1: Minimal motility, significant tegumental damage (vacuolization).

-

0: Dead (no movement, granular appearance). [1]5. Data Analysis: For each concentration, calculate the average score at each time point. Plot the scores against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value—the concentration at which a 50% reduction in viability is observed.

-

Self-Validation and Controls: The inclusion of a vehicle control is critical to ensure that the solvent has no effect on worm viability. The positive control ((R)-PZQ) validates the assay's sensitivity. Each condition should be run in triplicate to ensure statistical robustness. [1]

Sources

- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.umass.edu [bio.umass.edu]

- 5. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Praziquantel - Wikipedia [en.wikipedia.org]

- 7. Antischistosomal activity of a calcium channel antagonist on schistosomula and adult Schistosoma mansoni worms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of trans-4-Hydroxy Praziquantel: An In-depth Technical Guide

Introduction

Praziquantel (PZQ) is a cornerstone anthelmintic agent, pivotal in the global fight against schistosomiasis and other trematode and cestode infections.[1] Its efficacy is, in part, dictated by its metabolic fate within the host. Upon administration, praziquantel undergoes extensive first-pass metabolism, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[2] Among these, trans-4-hydroxy praziquantel (trans-4-OH-PZQ) is a major metabolite in humans.[3] Understanding the structural and physicochemical properties of this key metabolite is paramount for a comprehensive grasp of praziquantel's pharmacokinetics, pharmacodynamics, and for the development of new, improved anthelmintic therapies.

This technical guide provides a detailed exploration of the spectroscopic properties of trans-4-hydroxy praziquantel. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical techniques used for its characterization. This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of this critical metabolite.

Metabolic Pathway of Praziquantel

The biotransformation of praziquantel is a crucial aspect of its pharmacology. The metabolic pathway highlights the generation of its hydroxylated derivatives.

Caption: Metabolic conversion of Praziquantel to its major metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For trans-4-hydroxy praziquantel, both ¹H and ¹³C NMR provide critical information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-4-hydroxy praziquantel is expected to exhibit a complex pattern of signals. The introduction of a hydroxyl group on the cyclohexane ring significantly alters the chemical environment of the neighboring protons compared to the parent praziquantel molecule.

Expected Spectral Features:

-

Aromatic Protons: The signals corresponding to the aromatic protons of the isoquinoline ring system are expected in the downfield region.

-

Cyclohexane Protons: The protons on the hydroxylated cyclohexane ring will show characteristic shifts and coupling patterns. The proton attached to the carbon bearing the hydroxyl group (H-4') is expected to be a multiplet in the range of 3.5-4.5 ppm. The trans configuration will influence the coupling constants with adjacent protons.

-

Isoquinoline and Piperazine Ring Protons: The protons of the tetrahydroisoquinoline and piperazine rings will appear as a series of multiplets in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Spectral Features:

-

Carbonyl Carbons: The two carbonyl carbons will resonate at the downfield end of the spectrum.

-

Aromatic Carbons: The signals for the aromatic carbons will be observed in the typical aromatic region.

-

Hydroxylated Carbon: The carbon atom attached to the hydroxyl group (C-4') will show a significant downfield shift compared to the corresponding carbon in praziquantel, typically appearing in the 60-80 ppm range.

-

Aliphatic Carbons: The remaining aliphatic carbons of the cyclohexane, piperazine, and isoquinoline moieties will appear in the upfield region of the spectrum.

Note: For precise chemical shift assignments and coupling constants, readers are strongly encouraged to consult the primary literature, specifically the work by Cedillo-Cruz et al. in Tetrahedron: Asymmetry (2014), which details the synthesis and characterization of praziquantel's 4'-hydroxy derivatives.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of trans-4-hydroxy praziquantel in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Data Processing: Process the acquired data using appropriate software to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a widely used technique for the analysis of drug metabolites in biological matrices. For trans-4-hydroxy praziquantel, positive ion mode ESI typically results in the formation of a protonated molecule [M+H]⁺.

Key Mass Spectral Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O₃ | |

| Molecular Weight | 328.41 g/mol | |

| [M+H]⁺ (m/z) | 329.18 | [5] |

| Major Fragment Ion (m/z) | 203.12 | [5] |

The major fragmentation pathway of protonated trans-4-hydroxy praziquantel involves the cleavage of the amide bond, leading to the formation of a characteristic fragment ion.

Caption: Primary fragmentation of protonated trans-4-hydroxy Praziquantel.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic Separation: Employ a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate trans-4-hydroxy praziquantel from other components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization source operating in positive ion mode.

-

Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the precursor ion (m/z 329) to the product ion (m/z 203). For structural confirmation, full scan and product ion scan modes can be used.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-4-hydroxy praziquantel will exhibit characteristic absorption bands corresponding to its structural features.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3200-3600 | Broad absorption due to hydrogen bonding |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations |

| C-H (Aliphatic) | 2850-3000 | Stretching vibrations |

| C=O (Amide) | 1630-1680 | Strong absorption |

| C=C (Aromatic) | 1450-1600 | Stretching vibrations |

| C-O (Alcohol) | 1000-1260 | Stretching vibration |

The IR spectrum of trans-4-hydroxy praziquantel will be similar to that of praziquantel, with the notable addition of a broad O-H stretching band due to the hydroxyl group.[6]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Expected UV-Vis Absorption:

The UV-Vis spectrum of trans-4-hydroxy praziquantel is expected to be very similar to that of praziquantel, as the hydroxyl group on the saturated cyclohexane ring is an auxochrome that does not significantly alter the main chromophore, which is the isoquinoline ring system. The spectrum should exhibit absorption maxima characteristic of the aromatic system. For praziquantel, absorption maxima have been reported at approximately 261.8 nm in ethanol.[7]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Dissolve a known concentration of trans-4-hydroxy praziquantel in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity.

Conclusion

The spectroscopic characterization of trans-4-hydroxy praziquantel is essential for a complete understanding of the fate of praziquantel in the body. This guide has provided a comprehensive overview of the key spectroscopic techniques employed for its structural elucidation. While detailed experimental data for some techniques, particularly NMR, require reference to primary synthesis and characterization literature, the principles and expected spectral features outlined herein provide a solid foundation for researchers in the field. The continued investigation into the properties of praziquantel and its metabolites will undoubtedly contribute to the optimization of schistosomiasis treatment and the development of next-generation anthelmintic drugs.

References

- World Health Organization. (n.d.). Schistosomiasis.

-

Ali, M. H., Fetterolf, D. D., Abramson, F. P., & Cohn, V. H. (1990). Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine. Biomedical & Environmental Mass Spectrometry, 19(3), 179–185.[8]

- BOC Sciences. (n.d.). Praziquantel Impurities.

-

Cedillo-Cruz, A., Aguilar, M. I., Flores-Alamo, M., Palomares-Alonso, F., & Jung-Cook, H. (2014). A straightforward and efficient synthesis of praziquantel enantiomers and their 4′-hydroxy derivatives. Tetrahedron: Asymmetry, 25(2), 133–140.[4]

-

Gazzieri, D., et al. (2020). A new soluble and bioactive polymorph of praziquantel. IRIS-AperTO.[1]

-

Lima, R. M., et al. (2016). Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood. Semantic Scholar.[9]

-

Liu, H., et al. (2012). MCR Synthesis of Praziquantel Derivatives. PubMed Central (PMC).[10]

-

Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 58(9), 5466–5472.[3]

- Nleya, C., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008648.

-

Perissutti, B., et al. (2022). Mechanochemical Synthesis of Praziquantel Hemihydrate in the Presence of Five Solvents with Different Water Miscibility. MDPI.[11]

- Pharmaffiliates. (n.d.). Praziquantel-impurities.

-

Rani, K. S., et al. (2021). Estimation Of Praziquantel In Tablets By UV Visible Spectrophotometry And Its Forced Degradation Studies. Revista Electronica de Veterinaria.[7]

-

ResearchGate. (n.d.). SSNMR and FT-IR spectra of (RS)-PZQ. Retrieved from researchgate.net[6]

-

ResearchGate. (n.d.). The whole UV spectra of 33 solutions of PZQ from 190 nm to 500 nm. Retrieved from researchgate.net[12]

- SynZeal. (n.d.). Praziquantel Impurities.

- Veprho. (n.d.). Praziquantel Impurities and Related Compound.

-

Wang, M., et al. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. Molecules, 28(13), 5184.[13]

-

Xiao, S., et al. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 18(8), 9163-9179.[14]

-

Zanolla, D., et al. (2024). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. Pharmaceutics, 16(1), 27.[15]

-

BenchChem. (n.d.). Application Notes and Protocols for Quantifying Praziquantel Metabolites in Urine using Praziquantel-d11. Retrieved from benchchem.com[2]

-

Bilić, K., et al. (2021). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics, 18(11), 4149–4163.[5]

-

Kovac, J., Vargas, M., & Keiser, J. (2017). In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium. Parasites & Vectors, 10(1), 365.[16]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veterinaria.org [veterinaria.org]

- 8. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. MCR synthesis of praziquantel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Definitive Guide to the Metabolic Pathway of Praziquantel to Trans-4-Hydroxy Praziquantel: An In-depth Technical Resource for Researchers

This technical guide provides a comprehensive exploration of the metabolic conversion of Praziquantel (PZQ), a cornerstone anthelmintic drug, to its principal metabolite, trans-4-hydroxy Praziquantel (t-4-OH-PZQ). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical processes, experimental methodologies, and clinical relevance of this critical metabolic pathway. Our focus is on providing not just a descriptive overview, but a causal understanding of the experimental choices and the self-validating systems that underpin robust scientific inquiry in this field.

Introduction: The Significance of Praziquantel Metabolism

Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers and is the primary treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] The clinical efficacy and safety profile of PZQ are intrinsically linked to its extensive first-pass metabolism in the liver. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to a variety of hydroxylated metabolites.[2][3] Among these, trans-4-hydroxy Praziquantel is a major product, and understanding its formation is crucial for optimizing PZQ therapy, predicting drug-drug interactions, and interpreting pharmacokinetic variability.[2][3]

The antiparasitic activity of PZQ is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is not only less effective but may also contribute to the drug's side effects.[1] The metabolism of PZQ is stereoselective, with different CYP isoforms exhibiting distinct preferences for each enantiomer. This enantioselectivity has profound implications for the drug's pharmacokinetic and pharmacodynamic profiles.

The Core Metabolic Pathway: From Praziquantel to Trans-4-Hydroxy Praziquantel

The hydroxylation of Praziquantel at the 4-position of the cyclohexyl ring is the principal metabolic route, yielding both cis- and trans-4-hydroxy metabolites. The formation of the trans- diastereomer is a key step in the metabolic cascade.

Key Enzymatic Players: The Cytochrome P450 Isoforms

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified several key isoforms responsible for PZQ hydroxylation.[2][3][4]

-

CYP2C19: This enzyme is a major contributor to the metabolism of both (R)- and (S)-PZQ.[3][4] Genetic polymorphisms in the CYP2C19 gene can significantly alter PZQ plasma concentrations and its metabolic ratio, highlighting the clinical importance of this enzyme.[5][6][7] Individuals with CYP2C19 loss-of-function alleles (e.g., 2, *3) exhibit higher plasma concentrations of the parent drug, while carriers of the ultra-rapid metabolizer allele (17) have a higher metabolic ratio.[5][7]

-

CYP3A4: While involved in the metabolism of both enantiomers, CYP3A4 shows a preference for the (S)-enantiomer.[3][4] Its contribution to the overall metabolism of racemic PZQ is significant.

-

CYP1A2: This isoform also participates in the metabolism of PZQ, contributing to the overall clearance of the drug.[3]

The differential catalytic activity of these enzymes towards the PZQ enantiomers underscores the stereoselective nature of its metabolism.

Stereoselectivity of the Metabolic Pathway

The metabolism of Praziquantel is highly stereoselective. In vitro studies have demonstrated that:

-

The metabolism of (R)-PZQ is primarily catalyzed by CYP1A2 and CYP2C19 .[4]

-

The metabolism of (S)-PZQ is mainly driven by CYP2C19 and CYP3A4 .[4]

This enzymatic preference leads to different metabolic profiles for each enantiomer and contributes to the observed differences in their pharmacokinetic properties.

Diagram of the Metabolic Pathway of Praziquantel to Trans-4-Hydroxy Praziquantel

Caption: Key CYP enzymes in the stereoselective metabolism of Praziquantel.

Experimental Protocols for Studying Praziquantel Metabolism

A thorough understanding of the metabolic pathway of PZQ to t-4-OH-PZQ relies on robust in vitro experimental systems. The following protocols provide a framework for conducting these studies.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the determination of the metabolic stability and metabolite formation of Praziquantel in a pool of human liver microsomes.

Materials:

-

Praziquantel ((R)-, (S)-, and racemic)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: Prepare a stock solution of Praziquantel in a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM). In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration of 0.5-1.0 mg/mL), and the Praziquantel solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled PZQ).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

CYP Reaction Phenotyping with Recombinant Enzymes

This experiment identifies the specific CYP isoforms responsible for the formation of t-4-OH-PZQ.

Materials:

-

Praziquantel ((R)- and (S)-enantiomers)

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Other materials as listed in the HLM protocol

Procedure: